
2,2,2-Trichloro-1-phenylsulfanylethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trichloro-1-phenylsulfanylethanol is an organic compound with the molecular formula C8H7Cl3OS It is a derivative of ethanol where the hydrogen atoms at the second carbon are replaced by chlorine atoms, and a phenylsulfanyl group is attached to the first carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2,2-Trichloro-1-phenylsulfanylethanol can be synthesized through several methods. One common method involves the reaction of chloral with phenylthiol in the presence of a base. The reaction typically proceeds under mild conditions, and the product is isolated through standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using chloral and phenylthiol. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. Advanced purification methods, including distillation and crystallization, are employed to obtain the final compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trichloro-1-phenylsulfanylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloromethyl group to a dichloromethyl or methyl group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dichloromethyl or methyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2,2-Trichloro-1-phenylsulfanylethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2,2-Trichloro-1-phenylsulfanylethanol involves its interaction with various molecular targets. The phenylsulfanyl group can interact with biological molecules, potentially disrupting their normal function. The trichloromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that may exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trichloro-1-phenylethanol: Similar structure but lacks the sulfanyl group.
2,2,2-Trichloroethanol: A simpler compound with only the trichloromethyl group attached to ethanol.
Uniqueness
2,2,2-Trichloro-1-phenylsulfanylethanol is unique due to the presence of both the trichloromethyl and phenylsulfanyl groups
Propriétés
Numéro CAS |
33243-78-6 |
|---|---|
Formule moléculaire |
C8H7Cl3OS |
Poids moléculaire |
257.6 g/mol |
Nom IUPAC |
2,2,2-trichloro-1-phenylsulfanylethanol |
InChI |
InChI=1S/C8H7Cl3OS/c9-8(10,11)7(12)13-6-4-2-1-3-5-6/h1-5,7,12H |
Clé InChI |
BSWOCIGVUZRVJH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC(C(Cl)(Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


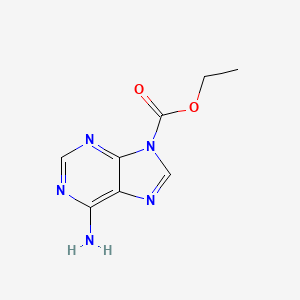
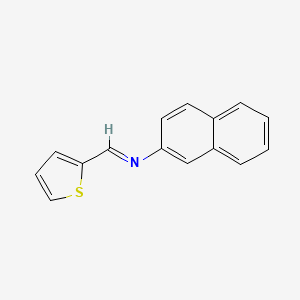
![[(Z)-1,2-diphenylethenyl]sulfonylmethylbenzene](/img/structure/B14693274.png)


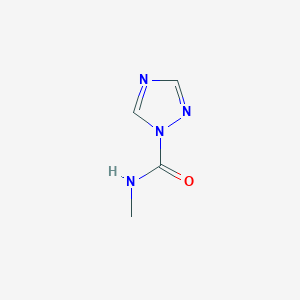
![ethyl (2E)-cyano[2-(3-nitrophenyl)hydrazinylidene]ethanoate](/img/structure/B14693296.png)

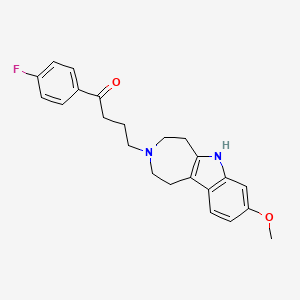
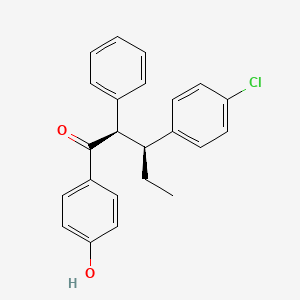
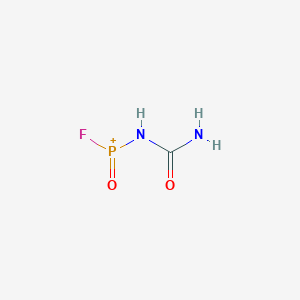
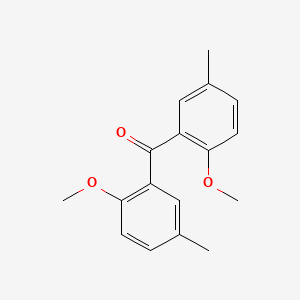
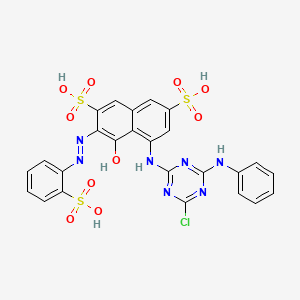
![2,2,4,4-Tetramethylbicyclo[1.1.0]butane](/img/structure/B14693346.png)
